![molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2](/img/structure/B1627066.png)
1-Benzyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-Benzyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii
Mode of Action
It’s known that similar compounds participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . This method is generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active structures via multicomponent reactions . These reactions can produce products with diverse functional groups, potentially affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii , suggesting potential regulatory effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with an appropriate oxidizing agent to introduce the aldehyde group at the third position. For instance, the Vilsmeier-Haack reaction, which uses DMF and POCl3, is a widely used method for formylation of pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-Benzyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Benzyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.
1-Benzyl-1H-indole-3-carbaldehyde: Similar structure with an indole ring and a benzyl group.
1H-Pyrrole-2-carbaldehyde: Similar structure with the aldehyde group at the second position.
Biological Activity
1-Benzyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a benzyl group and an aldehyde functional group at the 3-position. Its unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.
This compound has the molecular formula and a molar mass of approximately 197.23 g/mol. The compound features a single aldehyde group, which plays a crucial role in its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Anticancer Potential : In vitro studies have indicated that derivatives of pyrrole compounds can exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The aldehyde group allows for interactions with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Enzyme Inhibition | Potential to inhibit specific enzymes |
The biological activity of this compound can be attributed to its ability to form covalent bonds with biological macromolecules. The aldehyde functionality can react with amino groups in proteins, leading to the formation of imines or other adducts that may alter protein function.
Case Study: Anticancer Activity
A study investigating the anticancer properties of pyrrole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.
Synthetic Pathways
Several synthetic methods have been developed for producing this compound, including:
- Mannich Reaction : A multi-component reaction involving formaldehyde and secondary amines.
- Schiff Base Formation : Reaction with amines to form imines, followed by reduction to yield the desired aldehyde.
Table 2: Synthetic Methods Overview
Method | Description | Yield (%) |
---|---|---|
Mannich Reaction | Direct reaction with formaldehyde | 65–80% |
Schiff Base Formation | Reaction with amines followed by reduction | Variable |
Properties
IUPAC Name |
1-benzylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVCKSHUSFLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576739 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-48-2 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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